molecular formula C9H15Cl2N3O B7856938 C9H15Cl2N3O

C9H15Cl2N3O

Cat. No.: B7856938
M. Wt: 252.14 g/mol
InChI Key: ADEXCJJUNLDHMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the molecular formula C9H15Cl2N3O 6-Piperazin-1-yl-1H-pyridin-2-one;dihydrochloride .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Piperazin-1-yl-1H-pyridin-2-one;dihydrochloride typically involves the reaction of piperazine with 2-chloropyridine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol , and requires heating to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The final product is purified through crystallization or other suitable methods to ensure it meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-Piperazin-1-yl-1H-pyridin-2-one;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as or .

    Reduction: Reduction reactions can be carried out using reducing agents like or .

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding .

    Reduction: Formation of .

    Substitution: Formation of substituted pyridin-2-one derivatives .

Scientific Research Applications

6-Piperazin-1-yl-1H-pyridin-2-one;dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 6-Piperazin-1-yl-1H-pyridin-2-one;dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-Morpholinopyridin-3-amine dihydrochloride
  • 3-Amino-N-(2-pyridinylmethyl)propanamide dihydrochloride

Uniqueness

6-Piperazin-1-yl-1H-pyridin-2-one;dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(methylamino)-N-(pyridin-2-ylmethyl)acetamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.2ClH/c1-10-7-9(13)12-6-8-4-2-3-5-11-8;;/h2-5,10H,6-7H2,1H3,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEXCJJUNLDHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NCC1=CC=CC=N1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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